Lercanidipine 5-Déméthyl-5-Ester Propylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

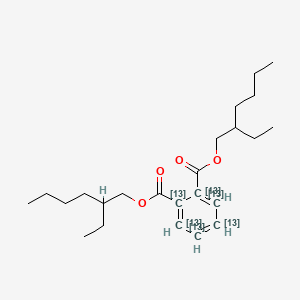

Lercanidipine 5-Desmethyl-5-Propyl Ester is a derivative of lercanidipine, a dihydropyridine calcium channel blocker. This compound is primarily used in biochemical research, particularly in the study of proteomics . It has a molecular formula of C38H45N3O6 and a molecular weight of 639.78 g/mol .

Applications De Recherche Scientifique

Lercanidipine 5-Desmethyl-5-Propyl Ester is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a model compound for studying esterification and other organic reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine derivatives.

Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mécanisme D'action

Target of Action

The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .

Mode of Action

Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Lercanidipine 5-Desmethyl-5-Propyl Ester is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .

Analyse Biochimique

Biochemical Properties

Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

Lercanidipine 5-Desmethyl-5-Propyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by causing dilation of the coronary and systemic arteries, increasing oxygen delivery to the myocardial tissue, decreasing total peripheral resistance, decreasing systemic blood pressure, and decreasing afterload . It also has nephroprotective properties, reducing tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria .

Molecular Mechanism

The molecular mechanism of action of Lercanidipine 5-Desmethyl-5-Propyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, it inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Metabolic Pathways

Lercanidipine 5-Desmethyl-5-Propyl Ester is involved in metabolic pathways that involve the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes

Méthodes De Préparation

The synthesis of Lercanidipine 5-Desmethyl-5-Propyl Ester involves several steps, starting from the basic structure of lercanidipine. The synthetic route typically includes the esterification of the carboxylic acid group with a propyl group. The reaction conditions often involve the use of a strong acid catalyst and an alcohol solvent . Industrial production methods are similar but scaled up to accommodate larger quantities. These methods ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Lercanidipine 5-Desmethyl-5-Propyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the ester group.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Comparaison Avec Des Composés Similaires

Lercanidipine 5-Desmethyl-5-Propyl Ester can be compared with other similar compounds such as:

Lercanidipine: The parent compound, which is also a dihydropyridine calcium channel blocker.

Amlodipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

Lercanidipine 5-Desmethyl-5-Propyl Ester is unique due to its specific ester group, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Propriétés

Numéro CAS |

1797124-83-4 |

|---|---|

Formule moléculaire |

C38H45N3O6 |

Poids moléculaire |

639.793 |

Nom IUPAC |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |

Clé InChI |

YXUGGQWBDBAZOU-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |

Synonymes |

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)